Argifin

Description

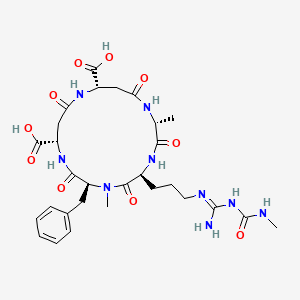

This compound is a Protein drug.

possible lead insecticide; isolated from Gliocladium; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBHXSDKGLPPGO-HTDHLNIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332297 | |

| Record name | Argifin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243975-37-3 | |

| Record name | Argifin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Argifin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Argifin Biosynthesis Pathway in Soil Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argifin, a cyclic pentapeptide produced by the soil fungus Gliocladium sp. FTD-0668, is a potent inhibitor of chitinases, making it a molecule of significant interest for the development of novel antifungal and anti-inflammatory therapeutics.[1][2] Despite its discovery and the elucidation of its chemical structure, the genetic and enzymatic machinery responsible for its biosynthesis remains largely uncharacterized in the public domain. The producing strain is reportedly no longer a source of this compound, halting further direct investigation of its natural production and underscoring the need for a comprehensive understanding of its biosynthetic pathway to enable synthetic biology approaches.[1] This technical guide provides a hypothetical framework for the non-ribosomal biosynthesis of this compound, detailing the predicted enzymatic steps, the architecture of the putative Non-Ribosomal Peptide Synthetase (NRPS), and a comprehensive set of experimental protocols for the elucidation and characterization of this pathway.

Introduction to this compound and its Biological Significance

This compound is a cyclic pentapeptide with the structure cyclo(L-Pro-L-Ala-D-Asp-L-Arg-Nω-methylcarbamoyl-L-Arg). It exhibits significant inhibitory activity against family 18 chitinases, enzymes crucial for the growth and development of various pathogens, including fungi and insects.[1][2] The unique chemical structure of this compound, particularly the presence of a D-amino acid and a modified arginine residue, suggests a complex biosynthetic origin orchestrated by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Understanding the intricate enzymatic steps involved in this compound's assembly is paramount for its sustainable production and for generating novel analogs with enhanced therapeutic properties.

Hypothetical this compound Biosynthesis Pathway

Based on the principles of non-ribosomal peptide synthesis in fungi, we propose a hypothetical biosynthetic pathway for this compound. This pathway is centered around a putative five-module NRPS, herein designated AgnS (this compound Synthetase). Each module is responsible for the incorporation of one amino acid into the growing peptide chain.

Precursor Amino Acid Biosynthesis and Modification

The biosynthesis of this compound requires the following precursor amino acids: L-proline, L-alanine, L-aspartic acid, and L-arginine. A key step in the pathway is the formation of the non-proteinogenic amino acid, Nω-methylcarbamoyl-L-arginine. This modification likely occurs prior to or during incorporation onto the NRPS and is catalyzed by dedicated tailoring enzymes encoded within the this compound biosynthetic gene cluster. The proposed steps are:

-

Activation of L-arginine: L-arginine is activated by an adenylation (A) domain of the respective NRPS module.

-

Carbamoylation: A carbamoyltransferase would transfer a carbamoyl group to one of the guanidino nitrogens of arginine.

-

N-methylation: An N-methyltransferase would then methylate the newly added carbamoyl group.

The this compound Non-Ribosomal Peptide Synthetase (AgnS)

The proposed this compound Synthetase (AgnS) is a five-module NRPS. The predicted domain architecture for each module is as follows:

-

Module 1 (Proline): C-A-T

-

Module 2 (Alanine): C-A-T

-

Module 3 (Aspartic Acid): C-A-T-E (with an epimerization domain to convert L-Asp to D-Asp)

-

Module 4 (Arginine): C-A-T

-

Module 5 (Nω-methylcarbamoyl-Arginine): C-A-T-TE (with a terminal thioesterase domain for cyclization and release)

The biosynthesis proceeds in a collinear fashion, with each module adding its specific amino acid to the growing peptide chain, which is shuttled between modules via the swinging arms of the thiolation (T) domains. The epimerization (E) domain in Module 3 is responsible for the conversion of L-aspartic acid to its D-isoform. Finally, the thioesterase (TE) domain at the end of Module 5 catalyzes the cyclization and release of the final pentapeptide.

Quantitative Data from Biosynthesis Studies

As the this compound biosynthetic pathway has not been experimentally elucidated, no quantitative data is currently available in the literature. The following tables present hypothetical data that could be expected from the successful characterization of the this compound NRPS and its associated enzymes. These tables are intended to serve as a template for researchers.

Table 1: Hypothetical Kinetic Parameters of AgnS Adenylation Domains

| Module | Substrate | Apparent Km (µM) | Apparent kcat (s-1) |

| 1 | L-Proline | 150 | 25 |

| 2 | L-Alanine | 200 | 30 |

| 3 | L-Aspartic Acid | 120 | 22 |

| 4 | L-Arginine | 180 | 28 |

| 5 | Nω-methylcarbamoyl-L-arginine | 250 | 15 |

Table 2: Example of this compound Production Titers in a Heterologous Host

| Host Strain | Expression Plasmid | Culture Conditions | Titer (mg/L) |

| Aspergillus nidulans | pAgnS_cluster | 5 days, 28°C, liquid Czapek-Dox | 5.2 |

| Saccharomyces cerevisiae | pYES-AgnS_cluster | 7 days, 25°C, SC-Ura galactose | 1.8 |

Experimental Protocols for Elucidating the this compound Biosynthesis Pathway

The following section provides detailed methodologies for the key experiments required to identify, clone, and characterize the this compound biosynthetic gene cluster.

Identification of the this compound Biosynthetic Gene Cluster

-

Genome Sequencing of Gliocladium sp. FTD-0668:

-

Objective: To obtain the complete genome sequence of the this compound-producing fungus.

-

Protocol:

-

Cultivate Gliocladium sp. FTD-0668 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

-

Harvest the mycelia by filtration and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

-

Assemble the genome de novo using appropriate bioinformatics software (e.g., Canu, SPAdes).

-

-

-

Bioinformatic Analysis to Identify the NRPS Gene Cluster:

-

Objective: To locate the putative this compound biosynthetic gene cluster within the sequenced genome.

-

Protocol:

-

Annotate the assembled genome to predict open reading frames (ORFs).

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify secondary metabolite biosynthetic gene clusters, specifically searching for NRPS clusters.

-

Manually inspect the predicted NRPS gene clusters for a five-module architecture consistent with the structure of this compound. Look for genes encoding potential tailoring enzymes like methyltransferases and carbamoyltransferases within the cluster.

-

-

Cloning and Heterologous Expression of the Gene Cluster

-

Cloning of the Putative AgnS Gene Cluster:

-

Objective: To isolate the entire this compound biosynthetic gene cluster for expression in a heterologous host.

-

Protocol:

-

Design primers to amplify the entire predicted gene cluster in several overlapping fragments from Gliocladium sp. FTD-0668 genomic DNA.

-

Use a high-fidelity DNA polymerase for PCR amplification.

-

Assemble the fragments into a suitable fungal expression vector using techniques like Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

-

-

-

Heterologous Expression and Metabolite Analysis:

-

Objective: To confirm the function of the cloned gene cluster by producing this compound in a different fungal host.

-

Protocol:

-

Transform the expression vector containing the AgnS cluster into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivate the transformed host under conditions that induce the expression of the cloned genes.

-

Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate or other suitable solvents.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum with an authentic standard of this compound.

-

-

In Vitro Characterization of AgnS Domains

-

Cloning, Expression, and Purification of Individual Adenylation (A) Domains:

-

Objective: To determine the substrate specificity of each A domain.

-

Protocol:

-

Amplify the DNA sequence of each A domain from the cloned AgnS gene cluster.

-

Clone each A domain into a bacterial expression vector (e.g., pET vector with a His-tag).

-

Express the proteins in E. coli BL21(DE3) and purify them using nickel-affinity chromatography.

-

-

-

ATP-PPi Exchange Assay:

-

Objective: To measure the amino acid-dependent activation of ATP by the purified A domains.

-

Protocol:

-

Prepare a reaction mixture containing the purified A domain, ATP, MgCl₂, [³²P]pyrophosphate, and the amino acid substrate to be tested.

-

Incubate the reaction at 30°C for 30 minutes.

-

Quench the reaction and adsorb the [³²P]ATP onto activated charcoal.

-

Measure the radioactivity of the charcoal-adsorbed ATP using a scintillation counter. The amount of radioactivity is proportional to the A domain's activity with the tested amino acid.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothetical biosynthesis pathway of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.

Caption: Predicted modular architecture of the this compound NRPS (AgnS).

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway holds immense potential for the sustainable production of this valuable natural product and for the generation of novel derivatives through metabolic engineering. While the information presented in this guide is based on a hypothetical pathway, the experimental strategies outlined provide a robust roadmap for its discovery and characterization. The successful identification and reconstitution of the this compound biosynthetic machinery will not only provide valuable insights into the fascinating world of fungal natural product biosynthesis but also pave the way for the development of next-generation chitinase inhibitors with significant therapeutic potential.

References

Argifin: A Technical Guide to its Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argifin is a naturally occurring cyclic pentapeptide that has garnered significant interest in the scientific community for its potent and selective inhibition of family 18 chitinases. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and synthesis of this compound. Detailed experimental protocols for its solid-phase synthesis are presented, along with a summary of its physicochemical and biological properties in clearly structured tables. Furthermore, this guide illustrates the mechanism of this compound's action and the workflow of its structure elucidation through diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers engaged in the study of chitinase inhibitors and the development of novel therapeutics.

Introduction

Chemical Properties and Structure Elucidation

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 243975-37-3 | MedChemExpress |

| Molecular Formula | C₂₉H₄₁N₉O₁₀ | GlpBio |

| Molecular Weight | 675.69 g/mol | GlpBio |

| Appearance | White powder | - |

| Solubility | Soluble in DMSO | GlpBio |

Spectroscopic Data

Structure Elucidation Workflow

The logical workflow for the structure elucidation of a novel natural product like this compound is outlined in the diagram below.

Figure 1: Workflow for the isolation and structure elucidation of this compound.

Biological Activity

This compound is a potent inhibitor of family 18 chitinases from various organisms. Its inhibitory activity is summarized in Table 2.

| Target Enzyme | Organism | IC₅₀ (µM) | Reference(s) |

| Chitinase | Lucilia cuprina (blowfly) | 3.7 | [3] |

| SmChiA | Serratia marcescens | 0.025 | MedChemExpress |

| SmChiB | Serratia marcescens | 6.4 | MedChemExpress |

| Chitinase B1 | Aspergillus fumigatus | 1.1 | MedChemExpress |

| Chitotriosidase | Homo sapiens | 4.5 | MedChemExpress |

Mechanism of Action

This compound acts as a competitive inhibitor of chitinases, meaning it binds to the active site of the enzyme and prevents the substrate (chitin) from binding. This inhibition disrupts processes that are dependent on chitin hydrolysis. In insects, for example, the inhibition of chitinases disrupts the molting process, leading to developmental arrest and mortality.[3]

Figure 2: Signaling pathway illustrating the inhibitory action of this compound.

Experimental Protocols

The following section details the all-solid-phase synthesis of this compound, a method that has been successfully employed for its preparation and the generation of its analogs.[5]

Materials and Reagents

-

2-Chlorotrityl chloride polystyrene resin

-

Fmoc-Asp(OAll)-OH

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-protected amino acids

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Hydrazine monohydrate

-

Phenylsilane (PhSiH₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Trifluoroacetic acid (TFA)

Synthesis Workflow

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Argifin as a natural product chitinase inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chitin, a polymer of N-acetylglucosamine, is a vital structural component for a vast array of organisms, including fungi, insects, and nematodes. The enzymes responsible for its degradation, chitinases, are crucial for the growth, morphogenesis, and viability of these organisms. Consequently, the inhibition of chitinase activity presents a promising strategy for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases such as asthma. Argifin, a natural product discovered from the fermentation broth of the fungus Gliocladium sp. FTD-0668, has emerged as a potent and selective inhibitor of family 18 chitinases.[1] This technical guide provides a comprehensive overview of this compound, encompassing its inhibitory activity, mechanism of action, synthesis, and the experimental methodologies employed in its characterization.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits a broad spectrum of inhibitory activity against various family 18 chitinases. The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against a range of chitinases from different organisms.

| Chitinase Source | Enzyme | IC50 (µM) | Temperature (°C) | Reference |

| Australian sheep blowfly (Lucilia cuprina) | LcChi | 3.7 | 37 | [1][2] |

| Australian sheep blowfly (Lucilia cuprina) | LcChi | 0.10 | 20 | [2] |

| Serratia marcescens | SmChiA | 0.025 | N/A | |

| Serratia marcescens | SmChiB | 6.4 | N/A | [2] |

| Aspergillus fumigatus | AfChiB1 | 1.1 | N/A | |

| Human | hCHT | 4.5 | N/A |

N/A: Not available in the cited literature.

Mechanism of Action

This compound functions as a competitive inhibitor of family 18 chitinases.[3] X-ray crystallographic studies of this compound in complex with chitinases have revealed that it binds to the active site of the enzyme, mimicking the natural chitin substrate.[2] The cyclic pentapeptide structure of this compound allows it to occupy the substrate-binding cleft, forming extensive hydrogen bonding and van der Waals interactions with key amino acid residues. This binding prevents the access of the natural substrate, chitin, to the catalytic site, thereby inhibiting enzymatic hydrolysis. The structural details of the this compound-chitinase complex provide a rational basis for the design of more potent and selective chitinase inhibitors.[2]

Experimental Protocols

Chitinase Inhibition Assay

The inhibitory activity of this compound is typically determined using a fluorometric assay employing a 4-methylumbelliferyl (4-MU) labeled chitin substrate, such as 4-methylumbelliferyl N,N'-diacetylchitobioside. The enzymatic cleavage of this substrate releases the fluorescent 4-methylumbelliferone, which can be quantified to determine the rate of reaction.

Materials:

-

Chitinase enzyme

-

This compound (or other inhibitors)

-

4-methylumbelliferyl N,N'-diacetylchitobioside (substrate)

-

Assay buffer (e.g., phosphate-citrate buffer, pH 5.2)[4]

-

Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.6)[4]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add the assay buffer, chitinase enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Stop the reaction by adding the stop solution.[5]

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[5]

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

All-Solid-Phase Synthesis of this compound

The total synthesis of this compound can be efficiently achieved using an all-solid-phase peptide synthesis (SPPS) approach.[6] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, simplifying purification steps.

Materials:

-

2-Chlorotrityl chloride resin[6]

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., PyBOP, HBTU)

-

Bases (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA-based)

-

Solvents (DCM, DMF)

Procedure:

-

Resin Loading: The first amino acid (e.g., Fmoc-Asp(OAll)-OH) is attached to the 2-chlorotrityl chloride resin.[6]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[6]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and coupled to the deprotected N-terminus of the growing peptide chain.[6]

-

Repeat: Steps 2 and 3 are repeated for each amino acid in the this compound sequence.

-

Side-Chain Modification: Specific side-chain modifications, such as the formation of the Nω-methyl-carbamoylguanidino group on the arginine residue, are performed while the peptide is still on the resin.

-

Cyclization: After the linear peptide is assembled, the N-terminal Fmoc group and a C-terminal protecting group are removed, and the peptide is cyclized on the resin.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Biosynthesis of Fungal Cyclic Peptides

This compound, being a cyclic pentapeptide of fungal origin, is likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). These large, modular enzymes assemble peptides from amino acid monomers without the use of ribosomes. The following diagram illustrates a generalized workflow for the biosynthesis of a cyclic peptide by an NRPS.

Caption: Generalized biosynthetic pathway of a fungal cyclic pentapeptide via a Non-Ribosomal Peptide Synthetase (NRPS).

Experimental Workflow for Chitinase Inhibitor Screening

The discovery and characterization of chitinase inhibitors like this compound typically follow a structured experimental workflow. This process begins with the screening of natural product extracts or compound libraries and progresses to the detailed characterization of promising candidates.

Caption: A typical experimental workflow for the discovery and characterization of chitinase inhibitors.

Conclusion

This compound stands as a significant natural product with potent inhibitory activity against family 18 chitinases. Its unique cyclic pentapeptide structure and well-defined mechanism of action make it an excellent lead compound for the development of novel therapeutics and agrochemicals. The detailed experimental protocols and structural insights presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs in various applications. The continued investigation into the biosynthesis and structure-activity relationships of this compound will undoubtedly pave the way for the next generation of chitinase inhibitors.

References

- 1. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of the cyclic pentapeptide Argifin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argifin is a cyclic pentapeptide natural product originally isolated from the fungus Gliocladium sp. FTD-0668.[1][2] It has garnered significant interest within the scientific community due to its potent and competitive inhibitory activity against family 18 chitinases.[3][4] Chitinases are enzymes responsible for the degradation of chitin, a crucial structural component in a wide range of organisms, including fungi, insects, and nematodes.[5] Consequently, inhibitors of these enzymes, such as this compound, hold considerable promise as potential therapeutic agents, including antifungals, pesticides, and antiasthmatics.[3][5] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative inhibitory data, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated a broad spectrum of inhibitory activity against various chitinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different chitinase enzymes.

| Target Enzyme | Organism Source | IC50 Value | Temperature | Reference |

| Chitinase | Lucilia cuprina (blowfly) | 3.7 µM | 37 °C | [6] |

| Chitinase | Lucilia cuprina (blowfly) | 0.10 µM | 20 °C | [6] |

| Chitinase B (SmChiB) | Serratia marcescens | 6.4 µM | - | [6] |

| Chitinase A (SmChiA) | Serratia marcescens | 0.025 µM | - | [6] |

| Chitinase B1 (AfChiB1) | Aspergillus fumigatus | 1.1 µM | - | [6] |

| Chitotriosidase (human) | Homo sapiens | 4.5 µM | - | [6] |

| Endochitinase | Streptomyces sp. | 50 µM | - | |

| Chitinase | Bacillus sp. | 68 µM (Psammaplin A) | - |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of family 18 chitinases, demonstrating extensive substrate mimicry.[3] The dimethylguanylurea group of this compound penetrates deep into the active site pocket of the enzyme, which is a key interaction for its inhibitory effect.[3] X-ray crystallography studies of this compound in complex with chitinases have revealed that its conformation is remarkably similar to that of the natural chitin substrate.[3]

The biological effects of this compound are a direct consequence of its inhibition of chitinase activity. By blocking the breakdown of chitin, this compound disrupts critical physiological processes in organisms that rely on this polymer.

Antifungal Activity

In fungi, chitin is an essential component of the cell wall, providing structural integrity. Chitinases are involved in cell wall remodeling during growth and cell division. By inhibiting these enzymes, this compound can impede fungal growth and morphogenesis.

Caption: this compound inhibits fungal growth by blocking chitinase-mediated degradation of the fungal cell wall.

Insecticidal Activity

In insects, chitin is a primary component of the exoskeleton (cuticle). Molting, the process of shedding the old cuticle and forming a new one, is essential for insect growth and development and is regulated by chitinases. This compound has been shown to arrest the molting process in insects, such as cockroaches, leading to mortality.[2]

Caption: this compound disrupts insect development by inhibiting the chitinase-dependent process of molting.

Potential Anti-inflammatory and Antiasthmatic Effects

While chitin is not present in mammals, acidic mammalian chitinase (AMCase) is expressed in tissues like the lungs and stomach. Elevated AMCase activity has been associated with inflammatory responses in asthma. Inhibition of AMCase has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma. This suggests that this compound, by inhibiting chitinases, could have therapeutic potential in treating asthma and other inflammatory diseases.[3]

Experimental Protocols

The inhibitory activity of this compound against chitinases is typically determined using a fluorometric assay. The following is a generalized protocol based on methodologies cited in the literature.[3]

Chitinase Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of this compound against a specific chitinase.

Materials:

-

Purified chitinase enzyme

-

This compound (or other test inhibitors)

-

Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)

-

Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the optimal pH for the specific chitinase)

-

Stop solution (e.g., 3 M glycine-NaOH, pH 10.6)

-

Microtiter plates (96-well, black)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

Prepare a solution of the chitinase enzyme in assay buffer to a final concentration that yields a linear reaction rate.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

-

Assay Protocol:

-

To each well of the microtiter plate, add a specific volume of the this compound dilution (or buffer for the control).

-

Add the chitinase enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4MU) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Subtract the background fluorescence from a blank well (containing all reagents except the enzyme).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: A generalized workflow for determining the IC50 of this compound using a fluorometric chitinase inhibition assay.

Synthesis and Future Perspectives

The original producing strain of this compound, Gliocladium sp. FTD-0668, reportedly no longer produces this cyclic pentapeptide, making chemical synthesis the primary source for further research. Several total synthesis strategies, including solid-phase peptide synthesis, have been successfully developed, enabling the production of this compound and its analogues for structure-activity relationship (SAR) studies. The design and synthesis of linearized fragments of this compound have also been explored, revealing that even smaller peptide fragments can retain significant inhibitory activity.[3] This opens avenues for the development of more drug-like chitinase inhibitors based on the this compound scaffold.[3]

Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound-based inhibitors for specific therapeutic applications. The continued exploration of their efficacy in in vivo models of fungal infections, asthma, and insect pest control will be crucial in translating the promising in vitro activity of this compound into tangible therapeutic and agricultural solutions.

References

- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Argifin's Potential in Anti-Asthma Research: A Technical Guide on Chitinase Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Asthma is a chronic inflammatory disease of the airways characterized by hyperresponsiveness, mucus overproduction, and airway remodeling. Recent research has highlighted the crucial role of chitinases and chitinase-like proteins in the pathogenesis of asthma, particularly in driving type 2 inflammation. This has opened a new therapeutic avenue focused on the inhibition of these enzymes. Argifin, a potent, naturally derived cyclic pentapeptide chitinase inhibitor, has emerged as a promising candidate for investigation. This technical guide provides an in-depth overview of the role of chitinases in asthma, the therapeutic potential of their inhibition, and the specific characteristics of this compound that make it a compelling subject for anti-asthma research. Detailed experimental protocols for evaluating chitinase inhibitors in preclinical asthma models are provided, along with a summary of relevant quantitative data and visualizations of key pathways and workflows.

The Role of Chitinases in Asthma Pathogenesis

While mammals do not synthesize chitin, they possess a family of enzymes known as chitinases, including acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), as well as chitinase-like proteins such as YKL-40. These proteins are increasingly implicated in the inflammatory cascade underlying asthma.[1] Elevated levels of AMCase and CHIT1 have been found in the lungs of asthmatic patients.[2]

The primary mechanism involves the activation of the immune system by chitin, a polymer found in the cell walls of fungi and the exoskeletons of dust mites and other common allergens. Inhaled chitin particles can trigger an innate immune response, leading to the expression and release of chitinases from macrophages and epithelial cells. These enzymes, in turn, can amplify the type 2 immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are central to the pathophysiology of allergic asthma.[3] IL-13, in particular, can further induce AMCase expression, creating a positive feedback loop that perpetuates airway inflammation.[3]

The inhibition of chitinase activity has been shown to suppress these inflammatory processes in preclinical models, suggesting that targeting chitinases could be a viable therapeutic strategy for asthma.[2]

This compound: A Potent Chitinase Inhibitor

This compound is a cyclic pentapeptide originally isolated from the soil microorganism Gliocladium sp. FTD-0668. It has been identified as a potent inhibitor of family 18 chitinases.

Mechanism of Action and Inhibitory Activity

This compound acts as a competitive inhibitor of chitinases, likely by mimicking the structure of chitin in the enzyme's active site. Its inhibitory activity has been quantified against several chitinases, demonstrating its potential for broad-spectrum application in research.

| Chitinase Target | IC50 Value | Reference |

| Serratia marcescens Chitinase A (SmChiA) | 0.025 µM | --INVALID-LINK-- |

| Serratia marcescens Chitinase B (SmChiB) | 6.4 µM | --INVALID-LINK-- |

| Aspergillus fumigatus Chitinase B1 | 1.1 µM | --INVALID-LINK-- |

| Human Chitotriosidase (CHIT1) | 4.5 µM | --INVALID-LINK-- |

| Lucilia cuprina Chitinase | 3.7 µM | --INVALID-LINK-- |

Note: IC50 values can vary depending on assay conditions.

A computational modeling study has investigated the interaction between this compound and human acidic mammalian chitinase (hAMCase), a key target in asthma. The study predicted that this compound binds to hAMCase in a manner similar to its binding to human chitotriosidase and possesses inhibitory activity in the micromolar range. This provides a strong rationale for its experimental validation in asthma models. Furthermore, a study dissecting the structure of this compound revealed that its fragments can inhibit chitinase activity in lung homogenates from a murine model of chronic asthma, highlighting the importance of its core structural motifs for activity.

Preclinical Evaluation of Chitinase Inhibitors in Asthma Models

While in vivo data for this compound in asthma models is not yet available in published literature, studies on other chitinase inhibitors provide a framework for its potential efficacy and a blueprint for its evaluation.

Summary of Preclinical Findings with Other Chitinase Inhibitors

| Chitinase Inhibitor | Animal Model | Key Findings | Reference |

| Allosamidin | Zymosan A-induced nonallergic asthma model (mice) | Reduced chitinase activity in BAL fluid and decreased bronchial hyperresponsiveness. | --INVALID-LINK-- |

| OATD-01 | House dust mite (HDM)-induced chronic asthma model (mice) | Inhibited both inflammatory and airway remodeling features; decreased IL-13 and TGF-β1 levels in BAL fluid. | --INVALID-LINK-- |

| Compound X (CPX) | Ovalbumin (OVA)- and obesity-induced asthma models (mice) | Ameliorated airway hyperresponsiveness, reduced inflammatory cell infiltration and fibrosis, and decreased levels of inflammatory cytokines. | --INVALID-LINK-- |

Experimental Protocols for Preclinical Evaluation of this compound

The following are detailed methodologies for key experiments to assess the anti-asthmatic potential of this compound, based on established protocols for other chitinase inhibitors.

House Dust Mite (HDM)-Induced Chronic Allergic Asthma Model

This model is highly relevant to human asthma as HDM is a common allergen.

a) Animals: Female BALB/c mice, 6-8 weeks old.

b) Sensitization and Challenge Protocol:

-

Sensitization: Mice are intranasally administered with 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 50 µL of sterile saline on days 0, 1, and 2.

-

Challenge: From day 14, mice are challenged intranasally with 5 µg of HDM extract in 50 µL of saline three times a week for five consecutive weeks to establish chronic airway inflammation and remodeling.

c) this compound Administration:

-

Prophylactic regimen: this compound is administered (e.g., intraperitoneally, orally, or via inhalation) 1 hour before each HDM challenge.

-

Therapeutic regimen: this compound administration begins after the sensitization phase or after the establishment of chronic inflammation.

-

A vehicle control group (receiving only the delivery vehicle) and a positive control group (e.g., treated with a corticosteroid like dexamethasone) should be included.

d) Outcome Measures (assessed 24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using a whole-body plethysmograph or a forced oscillation technique.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

BAL is performed by lavaging the lungs with sterile saline.

-

Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

-

Cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β1) in the BAL fluid supernatant are quantified by ELISA.

-

-

Lung Histology:

-

Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

-

Masson's trichrome staining is used to assess subepithelial fibrosis.

-

-

Chitinase Activity Assay: Chitinase activity in BAL fluid or lung homogenates is measured using a fluorometric substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside).

Conclusion and Future Directions

The accumulating evidence for the role of chitinases in the pathogenesis of asthma has identified these enzymes as promising therapeutic targets. This compound, with its potent and well-characterized inhibitory activity against relevant chitinases, represents a valuable pharmacological tool and a potential therapeutic lead. While direct preclinical evidence of this compound's efficacy in asthma models is currently lacking, the data from other chitinase inhibitors and computational studies strongly support its investigation.

Future research should focus on:

-

In vivo efficacy studies: Utilizing the experimental models described above to determine the effect of this compound on key features of asthma.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a dose-response relationship.

-

Development of selective inhibitors: Using the structure of this compound as a scaffold to design and synthesize novel analogs with improved potency and selectivity for specific mammalian chitinases.

The exploration of this compound and other chitinase inhibitors holds the potential to deliver a new class of anti-asthma therapeutics that target a fundamental mechanism of allergic airway inflammation.

References

- 1. Oral administration of L-arginine potentiates allergen-induced airway inflammation and expression of interleukin-5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionally important role for arginase 1 in the airway hyperresponsiveness of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Effects of Argifin on Insect Molting: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo effects of Argifin, a potent chitinase inhibitor, on the insect molting process. It is intended for researchers, scientists, and drug development professionals working in the fields of entomology, pest control, and pharmacology. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction: The Critical Role of Molting in Insect Development

Insect growth and development are characterized by a series of molts, a process known as ecdysis, where the insect sheds its old exoskeleton and forms a new, larger one. This process is fundamental for growth, metamorphosis, and reproduction. A key enzymatic step in molting is the degradation of the old cuticle, which is primarily composed of chitin, a polymer of N-acetyl-d-glucosamine.[1][2][3]

Chitinases are a family of enzymes that catalyze the hydrolysis of chitin.[1] During the molting cycle, chitinases are secreted into the molting fluid, where they digest the inner layers of the old cuticle, allowing the insect to break free.[4][5] The precise regulation of chitin synthesis and degradation is therefore essential for the survival of the insect. Disruption of this process presents a promising strategy for the development of novel insecticides.[2][3]

This compound: A Natural Product with Potent Chitinase Inhibitory Activity

This compound is a cyclic peptide and a naturally occurring chitinase inhibitor isolated from the cultured broth of the fungus Gliocladium sp. FTD-0668.[6][7] It has been identified as a potent inhibitor of insect chitinases, making it a molecule of significant interest for its insecticidal potential.[1][6]

Mechanism of Action

This compound functions by inhibiting the activity of family 18 chitinases, which are the primary type of chitinases found in insects.[1] By binding to the active site of the chitinase enzyme, this compound prevents the breakdown of chitin in the old endocuticle. This inhibition disrupts the molting process, leading to a failure of the insect to successfully shed its exoskeleton.[1] The inability to complete ecdysis is ultimately lethal.

The following diagram illustrates the inhibitory action of this compound within the broader context of the insect molting signaling pathway.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified both in vitro against isolated chitinase enzymes and in vivo through direct injection into insects. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound against Chitinases

| Enzyme Source | Insect Species | Temperature (°C) | IC₅₀ Value | Reference |

| Chitinase | Lucilia cuprina (Blowfly) | 37 | 3.7 µM | [1][6][7] |

| Chitinase | Lucilia cuprina (Blowfly) | 20 | 0.10 µM | [1] |

| Chitinase B (SmChiB) | Serratia marcescens | N/A | 6.4 µM | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in American Cockroach (Periplaneta americana) Larvae

| Compound | Dose per Larva | Observation Period (days) | Mortality Rate | Phenotype | Reference |

| This compound | 20 µg | 5 - 23 | 73% | Arrested molt; inability to shed old exuviae | [1] |

In Vivo Effects and Phenotype

When administered in vivo to American cockroach (Periplaneta americana) larvae, this compound effectively halts the molting process.[1][6] The observed phenotype is characterized by the insect initiating ecdysis but failing to complete it. The larvae exhibit the formation of a new cuticle underneath the old one, but they are unable to break free from the old exuviae.[1] This lethal phenotype ultimately leads to death shortly after the sclerotization of the new cuticle.[1]

Experimental Protocols

This section provides a detailed methodology for a representative in vivo experiment to assess the effect of this compound on insect molting, based on published studies.[1][6]

Objective

To determine the in vivo effect of this compound on the molting process and survival rate of Periplaneta americana larvae.

Materials

-

Periplaneta americana larvae (late instar)

-

This compound (synthetic or purified)

-

Sterile physiological saline solution (e.g., 0.9% NaCl) or appropriate insect saline

-

Micro-syringe or nano-injector

-

Rearing cages

-

Standard insect diet and water source

-

Stereomicroscope

Experimental Workflow

Step-by-Step Procedure

-

Insect Rearing:

-

Maintain a colony of Periplaneta americana under controlled conditions (e.g., 25-28°C, 50-60% relative humidity, 12:12 light:dark cycle).

-

Provide a standard diet (e.g., dog food, rodent chow) and a constant source of water.

-

Select healthy, late-instar larvae of a consistent size and age for the experiment.

-

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if necessary.

-

Dilute the stock solution with sterile insect saline to the final desired concentration for injection. For a 20 µg dose, the concentration will depend on the injection volume (e.g., for a 2 µL injection, the concentration would be 10 µg/µL).

-

Prepare a control solution containing the same concentration of solvent (if used) in sterile saline.

-

-

Injection Procedure:

-

Divide the selected larvae into at least two groups: a control group and an this compound-treated group.

-

Anesthetize the larvae briefly (e.g., by chilling on ice) to immobilize them.

-

Using a micro-syringe under a stereomicroscope, carefully inject the prepared solution into the ventral abdominal region of each larva. Ensure the needle penetrates the cuticle but avoids major internal organs.

-

Inject the control group with the vehicle solution and the treatment group with the this compound solution.

-

-

Post-Injection Monitoring and Data Collection:

-

Place the injected larvae back into clean rearing cages with access to food and water.

-

Monitor the larvae daily for a period of at least 23 days.[1]

-

Record daily mortality in both the control and treatment groups.

-

Observe the larvae for any signs of molting defects. Specifically, look for individuals that have died during ecdysis, showing partial shedding of the old cuticle.

-

-

Data Analysis:

-

Calculate the cumulative mortality rate for each group over the observation period.

-

Statistically compare the mortality rates between the control and this compound-treated groups (e.g., using a chi-squared test or survival analysis).

-

Quantify the percentage of individuals in the treatment group that exhibit the specific molt-arrested phenotype.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an insecticidal agent due to its targeted inhibition of chitinase, a critical enzyme in the insect molting process. The in vivo data clearly show that this compound can induce lethal molting defects in insects. This technical guide provides the foundational knowledge, quantitative data, and experimental framework for researchers to further investigate this compound and similar compounds.

Future research could focus on:

-

Assessing the efficacy of this compound against a broader range of pest insects.

-

Investigating different formulations and delivery methods (e.g., oral administration) to enhance its practical application.

-

Conducting detailed studies to understand the pharmacokinetics and metabolism of this compound in insects.

-

Utilizing this compound as a chemical probe to further dissect the molecular regulation of insect molting.

References

- 1. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms [jstage.jst.go.jp]

- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of insect molting fluid with a focus on enzymes involved in chitin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Argifin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Argifin is a naturally occurring cyclic pentapeptide that acts as a potent inhibitor of family 18 chitinases.[1][2][3][4] Chitinases are enzymes that hydrolyze chitin, a key component of the cell walls of fungi and the exoskeletons of insects and nematodes.[1] Consequently, chitinase inhibitors like this compound are of significant interest as potential fungicides, insecticides, and therapeutic agents for diseases such as malaria and filariases.[1][2] This document provides a detailed protocol for the efficient all-solid-phase synthesis of this compound, a method that offers high efficiency and is amenable to automation and scale-up.[1][2] The synthesis strategy involves the assembly of the linear peptide on a solid support, on-resin cyclization, and side-chain derivatization.[1][2] A key feature of this protocol is the circumvention of a common aspartimide side reaction through a novel aqueous acidolysis procedure for final deprotection.[1][2]

Chemical Structure of this compound:

This compound is a cyclic pentapeptide with the sequence cyclo(N(ω)-(N-methylcarbamoyl)-L-arginyl-N-methyl-L-phenylalanyl-β-L-aspartyl-β-L-aspartyl-D-alanyl).

Quantitative Data Summary

| Parameter | Value | Reference |

| Resin Type | 2-Chlorotrityl chloride polystyrene resin | [1] |

| Initial Resin Loading Capacity | 1.2 mmol/g | [1] |

| Final Resin Loading (Fmoc-Asp(OAll)-OH) | 0.4 mmol/g | [1] |

| Overall Yield of this compound (after HPLC) | 13% | [5] |

| IC50 of synthetic this compound (Aspergillus fumigatus chitinase B1) | 27 nM | [6] |

| IC50 of synthetic this compound (Serratia marcescens chitinase B) | 6.4 µM | [7][8] |

| IC50 of synthetic this compound (Human chitotriosidase) | 4.5 µM | [6][7][8] |

Experimental Protocols

This protocol is based on the all-solid-phase synthesis approach, which has been shown to be highly efficient.[1][2] The workflow involves attaching an orthogonally protected Aspartate residue to the solid support, followed by the assembly of the linear peptide chain using Fmoc solid-phase peptide synthesis (SPPS).[1][2] The key N-methyl carbamoyl-substituted Arginine side chain is introduced by derivatizing a selectively protected Ornithine residue.[1][2]

I. Resin Preparation and Loading

-

Resin Selection: 2-Chlorotrityl chloride polystyrene resin is used as the solid support.[1]

-

Amino Acid Attachment:

-

Treat the 2-chlorotrityl chloride polystyrene resin (1 eq) with Fmoc-Asp(OAll)-OH (1 eq) and N,N-diisopropylethylamine (DIPEA) (4 eq) in dichloromethane (DCM) for 60 minutes.

-

Filter the resin and treat it with a solution of DCM/Methanol (MeOH)/DIPEA (17:2:1) for 15 minutes to cap any remaining reactive sites.

-

Wash the resin sequentially with N,N-dimethylformamide (DMF), DCM, MeOH, and diethyl ether (Et2O), repeating each wash five times.

-

Determine the resin loading by measuring the Fmoc absorbance after deprotection of a small sample.[1]

-

II. Linear Peptide Assembly (Fmoc SPPS)

A standard Fmoc-based solid-phase peptide synthesis strategy is employed to assemble the linear pentapeptide.[1]

-

Resin Swelling: Swell the resin in DCM for 20 minutes.

-

Fmoc Deprotection:

-

Drain the DCM and treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the solution and repeat the piperidine treatment three more times.

-

Wash the resin sequentially with DMF, DCM, MeOH, and Et2O (5 times each).[1]

-

-

Amino Acid Coupling:

-

Swell the resin in DCM for 20 minutes.

-

Treat the resin with a solution of the corresponding Fmoc-amino acid (2 eq), PyBOP (1.9 eq), and DIPEA (4 eq) in a 4:1 (v/v) mixture of DCM/DMF for 60 minutes.

-

Note: For coupling to N-methyl-phenylalanine, use PyBrOP (2 eq) as the coupling reagent.[1]

-

Drain the coupling solution and wash the resin with DMF, DCM, MeOH, and Et2O (5 times each).

-

Repeat steps 2 and 3 for each amino acid in the sequence.

-

III. On-Resin Cyclization

-

C-Terminal Deprotection: Remove the C-terminal allyl ester protecting group using Pd(Ph3P)4 and PhSiH3.[1]

-

N-Terminal Deprotection: Remove the N-terminal Fmoc group as described in step II.2.

-

Cyclization:

-

Swell the resin in DCM for 20 minutes.

-

Treat the resin with a solution of PyBOP (2 eq) and DIPEA (4 eq) in DCM for 2 hours.

-

Drain the solution and repeat the treatment.

-

Wash the resin sequentially with DMF, DCM, MeOH, and Et2O (5 times each).[1]

-

IV. Side-Chain Derivatization

-

Dde Deprotection:

-

Swell the resin in DCM for 20 minutes.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF (v/v) for 15 minutes.

-

Drain the solution and repeat the treatment.[1]

-

-

Guanidinylation of Ornithine: The introduction of the N-methyl carbamoyl-substituted Arg side chain is achieved through the derivatization of the deprotected Ornithine side chain.[1][2]

-

Acylation:

-

Swell the resin in DCM for 20 minutes.

-

Treat the resin with a solution of N-succinimidyl-N-methylcarbamate (3 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (6 eq) in DMF for 2 hours.

-

Drain the solution and wash the resin sequentially with DMF, DCM, MeOH, and Et2O (5 times each).

-

Repeat the acylation procedure.[1]

-

V. Cleavage and Final Deprotection

A novel aqueous acidolysis procedure is used to circumvent the formation of aspartimide byproducts.[1][2]

-

Cleavage from Resin:

-

Swell the resin in DCM for 20 minutes.

-

Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

-

Drain the cleavage solution into a flask containing a solution of 10% pyridine in MeOH (v/v).

-

Repeat this cleavage step nine more times.

-

Evaporate the combined filtrates to dryness to yield the partially protected cyclic peptide.[1]

-

-

Final Deprotection: The final removal of tert-butyl protecting groups is achieved using an aqueous acidolysis procedure to prevent aspartimide formation.[1][2]

VI. Purification

The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to yield the final this compound product.[5]

Visualizations

Logical Workflow for the Solid-Phase Synthesis of this compound

Caption: Workflow for the all-solid-phase synthesis of this compound.

Signaling Pathway (Conceptual Interaction)

The following diagram illustrates the conceptual interaction of this compound with its target, chitinase, leading to the inhibition of chitin hydrolysis.

Caption: Conceptual pathway of chitinase inhibition by this compound.

References

- 1. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

Argifin Purification by Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argifin is a potent, cyclic pentapeptide chitinase inhibitor originally isolated from the fungus Gliocladium sp. FTD-0668. As a competitive inhibitor of family 18 chitinases, this compound shows promise in various therapeutic areas, including the development of new antifungal agents, insecticides, and anti-inflammatory drugs for conditions like asthma. Its unique structure and mechanism of action make it a valuable tool for researchers studying chitinase function and a lead compound for drug discovery.

This document provides detailed application notes and protocols for the purification of this compound from fungal culture using a multi-step chromatography strategy. The described methods are based on the original isolation procedures and are intended to guide researchers in obtaining highly purified this compound for experimental use.

Mechanism of Action: Competitive Inhibition of Chitinase

This compound functions as a competitive inhibitor by mimicking the natural substrate of chitinases, chitooligosaccharides. It binds to the active site of the enzyme, preventing the hydrolysis of chitin. This interaction is characterized by a network of hydrogen bonds between the this compound molecule and key amino acid residues in the enzyme's active site, effectively blocking substrate access and inactivating the enzyme.

Caption: Competitive inhibition of chitinase by this compound.

Purification Workflow Overview

The purification of this compound from the mycelium of Gliocladium sp. FTD-0668 involves a sequential four-step chromatographic process. This process is designed to separate this compound from other cellular components based on its charge, polarity, and size.

Caption: Multi-step chromatographic purification of this compound.

Experimental Protocols

Extraction of this compound from Fungal Mycelium

This initial step aims to extract this compound and other metabolites from the fungal biomass.

Materials:

-

Frozen mycelium of Gliocladium sp. FTD-0668

-

Acetone

-

Methanol

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Homogenize the frozen mycelium with acetone.

-

Filter the homogenate and collect the filtrate.

-

Re-extract the mycelial cake with acetone.

-

Combine the acetone filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add an equal volume of methanol.

-

Centrifuge the mixture to remove any precipitate.

-

Collect the supernatant and concentrate it to obtain the crude extract for the first chromatographic step.

Cation Exchange Chromatography

This step separates molecules based on their net positive charge. This compound, containing an arginine residue, will bind to the cation exchange resin.

Materials:

-

Cation exchange resin (e.g., Dowex 50W x 2, H+ form)

-

Chromatography column

-

Ammonia solution (e.g., 2 M)

-

Deionized water

Protocol:

-

Pack a chromatography column with the cation exchange resin and equilibrate with deionized water.

-

Dissolve the crude extract in deionized water and load it onto the column.

-

Wash the column with deionized water to remove unbound components.

-

Elute the bound compounds with a stepwise gradient of aqueous ammonia.

-

Collect fractions and test for chitinase inhibitory activity to identify the active fractions containing this compound.

-

Pool the active fractions and concentrate them.

Anion Exchange Chromatography

This step is used to remove negatively charged impurities.

Materials:

-

Anion exchange resin (e.g., Dowex 1 x 2, OH- form)

-

Chromatography column

-

Deionized water

Protocol:

-

Pack a chromatography column with the anion exchange resin and equilibrate with deionized water.

-

Load the concentrated active fractions from the cation exchange step onto the column.

-

Collect the flow-through, which contains the partially purified this compound, as this compound does not bind to the anion exchange resin under these conditions.

-

Wash the column with deionized water and combine the wash with the flow-through.

-

Concentrate the combined solution.

Adsorption Chromatography

This step separates compounds based on their polarity.

Materials:

-

Adsorbent (e.g., Diaion HP-20)

-

Chromatography column

-

Deionized water

-

Aqueous methanol solutions (e.g., 20%, 40%, 60%, 80% methanol)

Protocol:

-

Pack a chromatography column with the adsorbent and equilibrate with deionized water.

-

Load the concentrated sample from the anion exchange step onto the column.

-

Wash the column with deionized water.

-

Elute with a stepwise gradient of increasing methanol concentration in water.

-

Collect fractions and identify the active fractions by testing for chitinase inhibition.

-

Pool and concentrate the active fractions.

Gel Filtration Chromatography

The final purification step separates molecules based on their size.

Materials:

-

Gel filtration medium (e.g., Sephadex G-25)

-

Chromatography column

-

Mobile phase (e.g., deionized water or a suitable buffer)

Protocol:

-

Pack a chromatography column with the gel filtration medium and equilibrate with the mobile phase.

-

Load the concentrated sample from the adsorption chromatography step onto the column.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the elution profile (e.g., by UV absorbance at 280 nm).

-

Identify the fractions containing pure this compound through activity assays and analytical techniques like HPLC.

-

Pool the pure fractions and lyophilize to obtain purified this compound as a white powder.

Data Presentation

The following tables summarize the typical quantitative data expected from the this compound purification process. Note that yields and purity may vary depending on the initial culture conditions and the specifics of the experimental setup.

Table 1: Summary of Chromatographic Steps and Conditions

| Chromatography Step | Resin/Adsorbent Type | Mobile Phase/Eluent | Elution Mode |

| Cation Exchange | Dowex 50W x 2 (H+ form) | Aqueous Ammonia (e.g., 2 M) | Step Gradient |

| Anion Exchange | Dowex 1 x 2 (OH- form) | Deionized Water | Isocratic (Flow-through) |

| Adsorption | Diaion HP-20 | Aqueous Methanol (20-80%) | Step Gradient |

| Gel Filtration | Sephadex G-25 | Deionized Water | Isocratic |

Table 2: Example Purification Table for this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1000 | 10000 | 10 | 100 | 1 |

| Cation Exchange | 200 | 8000 | 40 | 80 | 4 |

| Anion Exchange | 150 | 7500 | 50 | 75 | 5 |

| Adsorption | 50 | 6000 | 120 | 60 | 12 |

| Gel Filtration | 10 | 5000 | 500 | 50 | 50 |

Note: The values in Table 2 are illustrative and will depend on the specific experimental results.

Conclusion

The multi-step chromatographic purification protocol described provides a robust method for obtaining high-purity this compound from fungal cultures. Each step is crucial for removing specific types of impurities, leading to a final product suitable for detailed biochemical and pharmacological studies. Researchers following these protocols should optimize the conditions for their specific experimental setup to maximize yield and purity.

Application Notes and Protocols for In Vitro Bioactivity Assays of Argifin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Argifin is a naturally occurring cyclic pentapeptide produced by the soil microorganism Gliocladium sp.[1]. It has been identified as a potent, competitive inhibitor of family 18 chitinases, with inhibitory constants ranging from sub-nanomolar to micromolar concentrations[2][3][4]. Chitinases are enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and the exoskeletons of insects[5][6]. In mammals, acidic mammalian chitinase (AMCase) is implicated in inflammatory responses, particularly in asthma[5]. The ability of this compound to inhibit these enzymes makes it a promising lead compound for the development of antifungal agents, insecticides, and therapeutics for inflammatory diseases like asthma[3][7].

These application notes provide detailed protocols for in vitro bioactivity assays to characterize the inhibitory activity of this compound against various chitinases.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against a range of family 18 chitinases.

| Target Chitinase | Source Organism | IC50 (µM) |

| SmChiA | Serratia marcescens | 0.025[2] |

| SmChiB | Serratia marcescens | 6.4[2][5] |

| Chitinase B1 | Aspergillus fumigatus | 1.1[2] |

| Human Chitotriosidase | Homo sapiens | 4.5[2] |

| Chitinase | Lucilia cuprina | 3.7 (at 37°C)[1][2][5] |

| Chitinase | Lucilia cuprina | 0.10 (at 20°C)[2][5] |

Experimental Protocols

General Chitinase Inhibition Assay (Colorimetric)

This protocol describes a general method to determine the IC50 value of this compound against a target chitinase using a colorimetric substrate.

Materials:

-

Purified target chitinase (e.g., from Serratia marcescens, Aspergillus fumigatus, or human recombinant)

-

This compound

-

Chitinase substrate (e.g., p-nitrophenyl β-D-N,N'-diacetylchitobiose)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer and solvent for control (no inhibitor) and blank (no enzyme) measurements.

-

Add 20 µL of the purified chitinase solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate) to each well, except for the blank wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the chitinase substrate to all wells.

-

Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) after subtracting the blank reading.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Fluorometric Chitinase Inhibition Assay

This protocol offers a more sensitive alternative using a fluorogenic substrate.

Materials:

-

Purified target chitinase

-

This compound

-

Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Follow steps 1-5 from the colorimetric assay protocol.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

-

Incubate the plate at the optimal temperature for a defined period.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described in the colorimetric assay protocol.

Visualizations

Caption: Workflow for determining the IC50 of this compound.

Caption: Competitive inhibition of chitinase by this compound.

Caption: Inhibition of AMCase by this compound in asthma.

References

- 1. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computer-aided rational molecular design of this compound-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Argifin in Fungal Infection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argifin is a naturally occurring cyclic pentapeptide isolated from microorganisms such as Gliocladium sp.[1][2] It has been identified as a potent, competitive inhibitor of family-18 chitinases.[3][4] Chitin is a fundamental polysaccharide component of fungal cell walls, providing structural integrity. Chitinases are enzymes that hydrolyze chitin, playing a critical role in fungal growth, cell separation, and morphogenesis (e.g., the yeast-to-hypha transition).[3][4] By inhibiting these enzymes, this compound disrupts essential cellular processes, making it a valuable tool for fungal infection research and a potential lead compound for novel antifungal therapies.

These application notes provide detailed protocols for utilizing this compound to assess its antifungal properties in various in vitro and in vivo research models.

Mechanism of Action: Chitinase Inhibition